molecular formula C4H4N2O3 B060775 1,2,5-Oxadiazol-3(2H)-one, 4-acetyl-(9CI) CAS No. 181711-47-7

1,2,5-Oxadiazol-3(2H)-one, 4-acetyl-(9CI)

Cat. No.: B060775
CAS No.: 181711-47-7
M. Wt: 128.09 g/mol
InChI Key: FKTLPPSDTAOUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties . The unique structure of 3-Acetyl-1,2,5-oxadiazol-4-ol makes it a valuable compound in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol typically involves the condensation of carboxylic acid hydrazides with aldehydes, followed by cyclization with acetic anhydride . This two-step reaction is commonly used to obtain the desired oxadiazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of 3-Acetyl-1,2,5-oxadiazol-4-ol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2,5-oxadiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetyl-1,2,5-oxadiazol-4-ol include other oxadiazole derivatives such as:

Uniqueness

The uniqueness of 3-Acetyl-1,2,5-oxadiazol-4-ol lies in its specific acetyl substitution, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .

Properties

CAS No.

181711-47-7

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

4-acetyl-1,2,5-oxadiazol-3-one

InChI

InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8)

InChI Key

FKTLPPSDTAOUHJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NONC1=O

Canonical SMILES

CC(=O)C1=NONC1=O

Synonyms

1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI)

Origin of Product

United States

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